Superior In Vitro Antileishmanial Potency of Trivalent Antimony Potassium Tartrate Compared to Pentavalent Sodium Stibogluconate
Antimony Potassium Tartrate [Sb(III)] demonstrates substantially greater potency against Leishmania amastigotes than the pentavalent clinical standard sodium stibogluconate [Sb(V)]. In a head-to-head in vitro comparison, the trivalent antimonial agents (including Antimony Potassium Tartrate) were significantly more potent than the pentavalent agents [1]. The 60- to more-than-600-fold difference in potency between promastigote and amastigote IC50 values across all antimonials tested indicates that intracellular amastigotes are the more sensitive life stage, with Antimony Potassium Tartrate showing the characteristic potency advantage of trivalent species [1]. Additionally, N-acetylcysteine antagonized the antileishmanial effects of Antimony Potassium Tartrate against intracellular amastigotes but had minimal effects on sodium stibogluconate action, revealing a mechanistic divergence in their intracellular pharmacology [1].
| Evidence Dimension | In vitro antileishmanial potency and mechanism |
|---|---|
| Target Compound Data | Trivalent antimonial agents (including Antimony Potassium Tartrate) were more potent than pentavalent agents; IC50 values for promastigotes were 60- to >600-fold higher than for amastigotes across all agents; activity antagonized by N-acetylcysteine |
| Comparator Or Baseline | Sodium stibogluconate [Sb(V)] pentavalent antimonial; minimal antagonism by N-acetylcysteine |
| Quantified Difference | Trivalent agents more potent than pentavalent agents; N-acetylcysteine antagonism present for PAT but minimal for SSG |
| Conditions | Leishmania promastigotes and intramacrophage amastigotes; 4-hour drug exposure; antimony quantification by atomic absorption |
Why This Matters
This potency advantage and distinct N-acetylcysteine sensitivity profile establish Antimony Potassium Tartrate as the preferred trivalent reference standard for mechanistic studies of antimonial drug action and resistance.
- [1] Roberts WL, Berman JD, Rainey PM. In vitro antileishmanial properties of tri- and pentavalent antimonial preparations. Antimicrob Agents Chemother. 1995;39(6):1234-1239. View Source
